3-Bromobenzylhydrazine
Description
Contextualization of Arylalkylhydrazines in Modern Synthetic Strategies
Arylalkylhydrazines, the class of compounds to which 3-bromobenzylhydrazine belongs, are recognized as crucial building blocks in organic synthesis. ontosight.aicymitquimica.com The hydrazine (B178648) functional group is a potent nucleophile, readily participating in reactions to form new carbon-nitrogen and nitrogen-nitrogen bonds. A primary application is in condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. These hydrazones are stable intermediates that can be further elaborated into a variety of heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals. smolecule.comnih.gov
Nitrogen-containing heterocycles, such as pyrazoles, indazoles, and pyridazines, are frequently synthesized using hydrazine derivatives. researchgate.netresearchgate.netmdpi.com The continuous development of novel heterocycles is imperative for drug discovery, and arylalkylhydrazines provide a reliable entry point to these molecular frameworks. mdpi.com Their utility extends to their role as precursors in the synthesis of bioactive molecules, including potential anticancer, antimicrobial, and antiviral agents. ontosight.ai
Significance of Bromine Functionality in Benzylhydrazine (B1204620) Scaffolds
The presence of a bromine atom on the aromatic ring of the benzylhydrazine scaffold is of paramount importance for synthetic diversification. acs.orgnih.govsamaterials.com Bromo-organic compounds are key intermediates in the production of pharmaceuticals and other fine chemicals. acs.orgsamaterials.com The bromine atom serves two primary strategic purposes.
First, it acts as a leaving group in nucleophilic aromatic substitution reactions, although this is less common for aryl bromides unless the ring is highly activated. More significantly, the bromine atom is an ideal handle for transition metal-catalyzed cross-coupling reactions. rsc.orgnih.govlibretexts.orgeie.gr Seminal reactions such as the Suzuki-Miyaura, Heck, and Stille couplings utilize aryl halides (including bromides) to form new carbon-carbon bonds with a high degree of control and functional group tolerance. rsc.orgeie.grmdpi.com This allows chemists to append a wide array of different substituents to the benzene (B151609) ring, systematically modifying the parent structure to build libraries of related compounds for structure-activity relationship (SAR) studies in medicinal chemistry.
Second, the bromine atom alters the electronic properties of the molecule. As a halogen, it is an electron-withdrawing group via induction, which can influence the reactivity of the aromatic ring and other functional groups. It also increases the lipophilicity of the molecule, a key parameter that affects a drug candidate's ability to cross biological membranes. The strategic placement of halogen atoms is a well-established tactic in medicinal chemistry to enhance the biological activity and pharmacokinetic profile of a molecule. nih.govsci-hub.se
Overview of Academic Research Trajectories for this compound
While specific research focusing exclusively on this compound is specialized, the broader academic interest in its isomers and related arylalkylhydrazines highlights its potential applications. The compound and its analogs serve as precursors in the synthesis of complex heterocyclic systems and have been featured in cutting-edge research areas, including computer-aided synthesis planning.
For instance, the isomer p-bromobenzylhydrazine has been identified as a key reactant in computer-aided synthesis planning (CASP) programs designed to devise efficient routes to complex drug-like molecules. acs.orgkyoto-u.ac.jp In one such example, it was proposed for the construction of a phthalazine (B143731) ring, a core component of a potential hepatitis B virus capsid inhibitor. acs.org This demonstrates the compound's value as a recognized building block in retrosynthetic analysis. kyoto-u.ac.jpchemrxiv.orgshenvilab.orgnih.gov
In medicinal chemistry, substituted benzylhydrazines are used to synthesize molecules with specific biological targets. Research has shown the use of p-bromobenzylhydrazine in the synthesis of potent HIV-1 protease inhibitors. Furthermore, benzylhydrazine derivatives have been investigated for their potential as monoamine oxidase (MAO) inhibitors. informahealthcare.com The synthesis of various pyrazolone (B3327878) derivatives with potential diuretic and saluretic properties has also utilized precursors like 3-chlorobenzylhydrazine and this compound. google.com More recently, novel research into radical-mediated reactions has explored the self-coupling of 4-bromobenzylhydrazine (B1284536) using non-thermal plasma in microdroplets, opening new avenues for C-N bond formation without traditional catalysts. researchgate.net
| Isomer/Derivative | Application Area | Synthetic Target/Purpose | Reference |
|---|---|---|---|
| p-Bromobenzylhydrazine | Computer-Aided Synthesis | Precursor for phthalazine ring construction in a proposed synthesis of a Hepatitis B virus inhibitor. | acs.org |
| p-Bromobenzylhydrazine | Medicinal Chemistry | Synthesis of potent HIV-1 protease inhibitors. | |
| This compound | Medicinal Chemistry | Precursor for the synthesis of 1-substituted pyrazolone-5 derivatives with potential diuretic properties. | google.com |
| 4-Bromobenzylhydrazine | Radical Chemistry | Substrate for catalyst-free, radical-mediated C-N bond formation via plasma-microdroplet fusion. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
(3-bromophenyl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-3-1-2-6(4-7)5-10-9/h1-4,10H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJAAGDKMIUIFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588325 | |
| Record name | [(3-Bromophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51859-95-1 | |
| Record name | [(3-Bromophenyl)methyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51859-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(3-Bromophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 3 Bromobenzylhydrazine
Strategies for Benzylhydrazine (B1204620) Core Synthesis
The synthesis of the benzylhydrazine scaffold is a critical first step. Several established methods are employed to construct this structural motif.
One common approach involves the reductive alkylation of hydrazines . This method typically utilizes a substituted benzaldehyde (B42025), such as 3-bromobenzaldehyde (B42254), which is reacted with a protected hydrazine (B178648) derivative. The resulting hydrazone intermediate is then reduced to afford the desired benzylhydrazine. A notable example involves the one-pot synthesis of protected benzylhydrazines from benzaldehyde acetals. In this process, 3-bromobenzaldehyde diethyl acetal (B89532) is reacted with a protected hydrazine in the presence of an acid catalyst like para-toluenesulfonic acid (TsOH) to form the hydrazone. Subsequent reduction with a reagent like borane-tetrahydrofuran (B86392) complex (BH3-THF) yields the protected 3-bromobenzylhydrazine. tandfonline.com This method is advantageous as it often proceeds with moderate to excellent yields (51-93%) and is compatible with various protective groups. tandfonline.com
Another widely used strategy is the direct alkylation of hydrazine or its derivatives with a suitable benzyl (B1604629) halide. For instance, benzylhydrazine can be synthesized by reacting benzyl chloride with hydrazine hydrate. chemicalbook.com This method can be adapted for substituted benzyl halides. For example, the reaction of an ortho-substituted benzyl halide with methylhydrazine has been reported as a superior method for preparing certain substituted benzylhydrazines. acs.org However, a significant challenge with direct alkylation is the potential for over-alkylation, leading to the formation of di- and tri-substituted products, which can complicate purification and reduce the yield of the desired monosubstituted product.
A third approach involves the reduction of hydrazides . Hydrazides can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alkyl derivatives. This method offers an alternative pathway to the benzylhydrazine core.
Finally, a novel method for synthesizing benzyl hydrazines involves the oxidative amination of benzylic C–H bonds . This technique utilizes a catalytic system, such as Cu2O/Phen, to directly react alkylarenes with dialkyl azodicarboxylates, forming N-substituted hydrazides. rsc.org While this represents a more direct functionalization, it may require further transformation to obtain the free hydrazine.
Regioselective Bromination Approaches
Starting with a Brominated Precursor: The most straightforward approach is to begin with a commercially available or synthesized precursor that already contains the bromine atom at the desired position. For instance, using 3-bromobenzaldehyde or 3-bromobenzyl bromide as the starting material in the synthetic methods described above (reductive alkylation or direct alkylation) directly leads to the formation of this compound. tandfonline.com This strategy circumvents the need for a separate bromination step on the benzylhydrazine core, thus avoiding potential side reactions and issues with regioselectivity.
Electrophilic Aromatic Bromination: When the synthesis starts with an unbrominated benzylhydrazine or a precursor, a regioselective electrophilic aromatic bromination step is necessary. The benzylhydrazine moiety contains an activating amino group, which directs electrophilic substitution primarily to the ortho and para positions. Therefore, direct bromination of benzylhydrazine would not favor the formation of the meta isomer. To achieve meta-bromination, one might need to employ a directing group strategy or start with a precursor where the electronic properties of the ring favor meta substitution.
For example, in the synthesis of other functionalized heterocycles, regioselective bromination has been achieved using reagents like N-bromosuccinimide (NBS) in the presence of an acid catalyst. semanticscholar.org The conditions, including the choice of solvent and temperature, are critical for controlling the regioselectivity. mdpi.com Theoretical analyses, such as ab initio calculations, can also be employed to predict the positional selectivity in electrophilic aromatic brominations. mdpi.com
Optimization of Synthetic Pathways and Reaction Conditions
Optimizing the synthetic route is essential for maximizing the yield and purity of this compound while minimizing byproducts and simplifying purification.
Reaction Conditions: Key parameters that are often optimized include temperature, reaction time, solvent, and the choice and stoichiometry of reagents and catalysts. For instance, in the one-pot synthesis from acetals, refluxing in an ethanol-water mixture with a catalytic amount of TsOH was found to be effective for the condensation step, while the subsequent reduction was carried out in tetrahydrofuran (B95107) (THF) with an excess of BH3-THF complex. tandfonline.com In direct alkylation reactions, the choice of base and the use of a phase-transfer catalyst can significantly improve solubility and reaction rates. nih.gov
Protecting Groups: When working with hydrazine derivatives, the use of protecting groups, such as Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or Fmoc (fluorenylmethyloxycarbonyl), is often necessary to prevent side reactions like over-alkylation or oxidation. tandfonline.com The choice of protecting group depends on its stability under the reaction conditions and the ease of its subsequent removal.
Purification Techniques: Purification of the final product is typically achieved through techniques such as column chromatography on silica (B1680970) gel. The choice of eluent is critical for achieving good separation of the desired product from any unreacted starting materials or byproducts.
Below is a table summarizing various synthetic approaches to substituted benzylhydrazines, which are analogous to the synthesis of this compound.
| Synthetic Strategy | Starting Materials | Key Reagents/Catalysts | Typical Yields | Reference(s) |
| Reductive Alkylation | 3-Bromobenzaldehyde diethyl acetal, Protected hydrazine | p-Toluenesulfonic acid (TsOH), Borane-tetrahydrofuran complex (BH3-THF) | 51-93% | tandfonline.com |
| Direct Alkylation | Substituted benzyl halide, Hydrazine derivative | Base (e.g., K2CO3), Phase-transfer catalyst | Moderate | acs.orgnih.gov |
| Reduction of Hydrazides | Substituted benzylhydrazide | Lithium aluminum hydride (LiAlH4) | - | |
| Oxidative Amination | Substituted toluene, Dialkyl azodicarboxylate | Cu2O/Phen | Acceptable to good | rsc.org |
Chemical Reactivity and Mechanistic Aspects of 3 Bromobenzylhydrazine
Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
The hydrazine group in 3-bromobenzylhydrazine, with its two nitrogen atoms and lone pairs of electrons, is a potent nucleophile. This reactivity is central to its utility in forming new carbon-nitrogen and nitrogen-nitrogen bonds.
Condensation Reactions with Carbonyl Compounds
This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding 3-bromobenzylhydrazones. This reaction is a cornerstone of hydrazine chemistry, driven by the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration. researchgate.netpressbooks.pubsavemyexams.com The resulting hydrazone can exist as E/Z isomers and may participate in further cyclization or derivatization reactions. researchgate.netmdpi.com
The general mechanism involves the formation of a tetrahedral intermediate which then eliminates a molecule of water to yield the C=N double bond of the hydrazone. researchgate.net The reaction is typically carried out in a suitable solvent like ethanol (B145695) and can be catalyzed by a few drops of acid. researchgate.net
Table 1: Representative Condensation Reactions of Hydrazines with Carbonyls
| Hydrazine Reactant | Carbonyl Reactant | Product | Typical Conditions |
| This compound | Benzaldehyde (B42025) | (E/Z)-N'-(3-bromobenzylidene)benzylhydrazine | Ethanol, rt |
| This compound | Acetone | 2-((3-bromobenzyl)hydrazono)propane | Methanol, reflux |
| This compound | Cyclohexanone | 1-((3-bromobenzyl)hydrazono)cyclohexane | Acetic acid (cat.), rt |
This table presents hypothetical examples based on the known reactivity of hydrazines.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the hydrazine moiety in this compound can be functionalized through alkylation and acylation reactions.
N-Alkylation: The nucleophilic character of the hydrazine allows it to react with alkyl halides or other alkylating agents to form N-alkylated derivatives. acsgcipr.orgrsc.org The reaction typically proceeds via an SN2 mechanism. acsgcipr.org However, controlling the degree of alkylation can be challenging, and mixtures of mono- and di-alkylated products may be obtained. The choice of base and reaction conditions is crucial for achieving selectivity. nih.gov Catalytic methods, such as the "borrowing hydrogen" or "hydrogen auto-transfer" strategy using transition metal catalysts, offer a greener alternative to traditional alkylation with alkyl halides, by using alcohols as the alkylating agents. rsc.org
N-Acylation: Acylation of this compound with acyl chlorides or acid anhydrides provides the corresponding N-acylhydrazines. studymind.co.ukdocbrown.infochemrevise.orgchemguide.co.uk This reaction is generally a robust and efficient process, proceeding through a nucleophilic addition-elimination mechanism. docbrown.infolibretexts.org The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride). chemguide.co.uk This reaction is often used to protect the hydrazine group or to introduce further functional handles.
Table 2: N-Alkylation and N-Acylation of Hydrazine Derivatives
| Substrate | Reagent | Product Type | Typical Conditions |
| This compound | Methyl iodide | N-Methyl-3-bromobenzylhydrazine | K₂CO₃, Acetonitrile, reflux |
| This compound | Benzyl (B1604629) bromide | N-Benzyl-3-bromobenzylhydrazine | NaH, THF, rt |
| This compound | Acetyl chloride | N'-acetyl-3-bromobenzylhydrazine | Triethylamine, CH₂Cl₂, 0 °C to rt |
| This compound | Benzoyl chloride | N'-benzoyl-3-bromobenzylhydrazine | Pyridine, rt |
This table presents hypothetical examples based on the known reactivity of hydrazines and amines.
Role of the Bromine Atom in Aromatic Transformations
The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly enhancing its synthetic potential.
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgnumberanalytics.combaranlab.orgorganic-chemistry.org A directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org While the hydrazine moiety itself is not a classical DMG, the nitrogen atoms of the benzylamine (B48309) portion of the molecule could potentially direct metalation. Specifically, N-substituted benzylamines are known to act as DMGs. wikipedia.orggrafiati.com For this compound, after suitable N-protection (e.g., as a Boc-derivative), the protected amino group could direct lithiation to the C2 and C4 positions. However, the presence of the bromine atom at the 3-position would likely influence the regioselectivity, potentially favoring metalation at the C2 position due to a combination of steric and electronic effects. Subsequent reaction with an electrophile would then introduce a new substituent at this position.
Cross-Coupling Partner Capabilities
The carbon-bromine bond in this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents onto the aromatic ring.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a base. nrochemistry.comcommonorganicchemistry.comjk-sci.comresearchgate.net This is a highly versatile method for forming new carbon-carbon bonds and would allow for the synthesis of various 3-arylbenzylhydrazine derivatives. mdpi.com
Heck-Mizoroki Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. libretexts.orgtaylorandfrancis.comcommonorganicchemistry.comrsc.orguniurb.it This would provide access to 3-alkenylbenzylhydrazine derivatives.
Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of the aryl bromide with a terminal alkyne, yielding an arylalkyne. byjus.comorganic-chemistry.orgorganic-chemistry.orgcitycollegekolkata.orgnih.gov This would enable the synthesis of 3-alkynylbenzylhydrazine derivatives.
Table 3: Potential Cross-Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenylbenzylhydrazine derivative |
| Heck-Mizoroki | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-(2-Phenylethenyl)benzylhydrazine derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(2-Phenylethynyl)benzylhydrazine derivative |
This table presents hypothetical examples based on established cross-coupling methodologies.
Radical-Mediated Reaction Pathways
Benzylhydrazine (B1204620) derivatives can participate in reactions involving radical intermediates. birzeit.edu The benzylic C-H bonds are susceptible to hydrogen atom abstraction, leading to the formation of a stabilized benzylic radical. lkouniv.ac.inyoutube.com Furthermore, the hydrazine moiety itself can undergo oxidation to form radical species.
Research on the closely related 4-bromobenzylhydrazine (B1284536) has shown that it can undergo self-coupling reactions mediated by radical intermediates. This suggests that this compound could exhibit similar reactivity, potentially leading to the formation of dimeric structures or other products derived from radical pathways under appropriate conditions (e.g., in the presence of radical initiators or under oxidative conditions). libretexts.org The specific products would depend on the reaction conditions and the fate of the generated radical intermediates.
Investigations into Radical Intermediate Formation
The formation of radical intermediates from hydrazine derivatives is a key aspect of their chemistry. Research into the reactivity of substituted benzylhydrazines has provided evidence for the generation of such transient species. For instance, studies on the self-coupling reactions of bromobenzylhydrazine isomers have shown fragmentation patterns in mass spectrometry that suggest the formation of radical intermediate ions. researchgate.net These reactions can proceed without catalysts, driven by energy sources that induce homolytic bond cleavage. researchgate.netresearchgate.net
The definitive technique for the direct detection and characterization of such paramagnetic species is Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR). bruker.commeasurlabs.com EPR is uniquely sensitive to species with unpaired electrons, like free radicals. bruker.com The analysis of an EPR spectrum can provide detailed information about the electronic and spatial structure of the radical, helping to identify the species and determine its concentration. bruker.comuq.edu.au While direct EPR studies on this compound are not extensively published, the principles of the technique are well-established for analyzing radical intermediates in complex chemical reactions. nih.gov
Table 1: Key Aspects of EPR Spectroscopy for Radical Analysis
| Feature | Description | Relevance to this compound |
|---|---|---|
| Principle | Detects the absorption of microwave radiation by unpaired electrons in a magnetic field. libretexts.org | Enables the direct observation of any radical intermediates formed from this compound during a reaction. |
| Information Provided | g-value, hyperfine coupling constants, line shape, and signal intensity. | Helps in identifying the specific radical (e.g., nitrogen-centered or carbon-centered), understanding its molecular environment, and quantifying its concentration. bruker.comnih.gov |
| Sensitivity | Highly sensitive, capable of detecting very low concentrations of transient radicals. measurlabs.com | Crucial for studying short-lived intermediates that may form during plasma-induced or photochemical reactions of the compound. |
| Application | Used to understand reaction mechanisms, study catalysis, and characterize paramagnetic centers in various materials. measurlabs.comuq.edu.au | Could be used to elucidate the mechanism of self-coupling or other radical-mediated transformations involving this compound. |
Application in Plasma-Microdroplet Fusion Chemistry
A novel and catalyst-free method for C-N bond formation utilizes a plasma-microdroplet fusion platform, which has been successfully applied to hydrazine substrates. researchgate.net This technology involves the fusion of non-thermal plasma with charged microdroplets containing the reagent. researchgate.netnih.gov The process facilitates radical-mediated cross-coupling reactions without the need for external heat, light, or metal catalysts. researchgate.netresearchgate.net
In this system, the hydrazine reagent undergoes homolytic cleavage upon interaction with the plasma, forming radical intermediates that then couple to form new products. researchgate.net Specifically, the self-coupling of 4-bromobenzylhydrazine to produce the corresponding secondary amine has been demonstrated using this technique, highlighting its applicability to bromo-substituted benzylhydrazines. researchgate.net The platform allows for programmable reaction conditions by controlling parameters like reagent flow rate and spray voltage, enabling optimization of the process. researchgate.netresearchgate.net This approach represents a green chemistry methodology, as it avoids catalysts and generates minimal waste. nih.govchemistryworld.com
Table 2: Features of Plasma-Microdroplet Fusion Chemistry
| Feature | Description | Significance for this compound |
|---|---|---|
| Reaction Environment | Charged microdroplets generated by electrospray are fused with a non-thermal plasma discharge. researchgate.netnih.gov | Provides a medium for accelerating reactions and generating radical species from this compound without bulk heating. |
| Mechanism | Radical-mediated C-N bond formation initiated by homolytic cleavage of the hydrazine. researchgate.net | Allows for catalyst-free self-coupling or cross-coupling reactions. |
| Programmability | Reaction outcomes can be controlled by adjusting parameters like voltage and reagent concentration (flow rate). researchgate.netresearchgate.net | Offers the potential to selectively control the extent of reaction, for instance, between self-coupling and other potential pathways. |
| Advantages | Catalyst-free, rapid reactions at ambient temperature, minimal byproducts. researchgate.netnih.gov | Presents a sustainable and efficient route for transforming this compound into more complex molecules. |
Transition Metal-Catalyzed Transformations Involving this compound
The aryl bromide and the hydrazine functionalities make this compound a versatile substrate for a variety of transition metal-catalyzed reactions, enabling the construction of complex molecular architectures.
Catalytic C-N Bond Formations
The bromine atom on the aromatic ring of this compound serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. organic-chemistry.org This reaction is a powerful and general method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. organic-chemistry.orgsemanticscholar.org
The success of the Buchwald-Hartwig amination relies on a carefully selected catalytic system, typically comprising a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine (B1218219) ligand (e.g., XantPhos, RuPhos, BrettPhos). semanticscholar.orgnih.gov A suitable base, such as sodium tert-butoxide (NaOtBu) or 1,8-diazabicycloundec-7-ene (DBU), is also crucial for the catalytic cycle. semanticscholar.org While this reaction is broadly applicable, coupling substrates like this compound presents a potential challenge: the free hydrazine moiety could coordinate to the palladium center, potentially inhibiting the catalyst. nih.gov However, modern, highly active catalyst systems are often capable of overcoming such substrate-related challenges. nih.gov
Table 3: Typical Conditions for Buchwald-Hartwig Amination
| Component | Example | Role in Reaction | Reference(s) |
|---|---|---|---|
| Aryl Halide | This compound | Electrophilic coupling partner | organic-chemistry.org |
| Amine | Primary or Secondary Amine | Nucleophilic coupling partner | organic-chemistry.org |
| Palladium Precatalyst | "XantPhos Pd G3", Pd(OAc)₂ | Source of catalytically active Pd(0) | semanticscholar.org |
| Ligand | XantPhos, RuPhos, Biarylphosphines | Stabilizes the Pd center and facilitates oxidative addition and reductive elimination. | semanticscholar.orgnih.gov |
| Base | DBU, NaOtBu, K₂CO₃, LiHMDS | Activates the amine and regenerates the Pd(0) catalyst. | semanticscholar.orgnih.gov |
| Solvent | Toluene, Dioxane, MeCN/PhMe | Provides the medium for the reaction. | semanticscholar.orgresearchgate.net |
Selective Functionalization Reactions
Beyond the C-Br bond, the C-H bonds on both the aromatic ring and the benzylic position of this compound are targets for selective functionalization using transition metal catalysis. This approach, known as C-H activation or functionalization, offers a highly atom-economical route to modify the molecule. magtech.com.cn
One major strategy involves the use of a directing group, where a functional group on the substrate coordinates to the metal catalyst and directs it to a specific, often proximal, C-H bond. magtech.com.cnnih.gov
Ortho-C-H Functionalization: The hydrazine moiety in this compound could potentially act as a directing group. In such a scenario, a transition metal catalyst (e.g., palladium, iridium, or rhodium) would be guided to activate the C-H bonds at the ortho positions (C2 and C4) of the benzene (B151609) ring. nih.govrsc.org This would allow for the selective introduction of various functional groups, such as aryl, alkyl, or heteroatom substituents, at these positions. nih.govmdpi.com
Benzylic C-H Functionalization: The C-H bonds at the benzylic position (-CH₂-) are also susceptible to functionalization. Specific catalyst systems have been developed for the amination or oxidation of benzylic C-H bonds, which could be applied to this compound to introduce new functionality directly attached to the hydrazine group. rsc.org
These selective functionalization reactions represent advanced synthetic strategies that could significantly increase the molecular complexity derived from a this compound starting material. sioc-journal.cnsioc-journal.cn
Table 4: Potential Strategies for Selective C-H Functionalization
| Reaction Type | Target Site | Potential Catalyst | Directing Group | Description | Reference(s) |
|---|---|---|---|---|---|
| Ortho-Arylation/Halogenation | Aromatic C2 or C4 position | Palladium (Pd) | Hydrazine moiety | The hydrazine group directs the Pd catalyst to the adjacent C-H bond for coupling with an aryl halide or other electrophile. | magtech.com.cnnih.govrsc.org |
| Ortho-Amidation | Aromatic C2 or C4 position | Iridium (Ir) or Rhodium (Rh) | Hydrazine moiety | The directing group facilitates the insertion of a nitrene equivalent into the ortho C-H bond. | nih.govnih.gov |
| Benzylic Amination | Benzylic -CH₂- position | Organoradical or Metal Catalyst | N/A | Direct conversion of a benzylic C-H bond into a C-N bond. | rsc.org |
Applications of 3 Bromobenzylhydrazine in the Synthesis of Advanced Organic Scaffolds
Construction of Nitrogen-Containing Heterocyclic Systems
The hydrazine (B178648) group within 3-bromobenzylhydrazine is a potent nucleophile and a key component in various condensation and cyclization reactions, enabling the synthesis of a wide array of heterocyclic systems.
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a scaffold found in numerous pharmacologically active agents. nih.gov The synthesis of pyrazoles often involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. mdpi.comorganic-chemistry.org In this context, this compound serves as the N-N building block.
The reaction with a 1,3-diketone, such as acetylacetone, proceeds via a cyclocondensation mechanism. Initially, one of the hydrazine nitrogens attacks a carbonyl group of the diketone, forming a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazole (B372694) ring. mdpi.com This method allows for the regioselective synthesis of 1,3,5-substituted pyrazoles. mdpi.com The presence of the 3-bromobenzyl group at the N1 position of the pyrazole ring introduces a site for further functionalization, such as cross-coupling reactions.
Table 1: Synthesis of Pyrazole Derivatives from this compound
| Reactant A | Reactant B (1,3-Dicarbonyl) | Typical Conditions | Product |
|---|---|---|---|
| This compound | Acetylacetone | Acidic or basic catalysis, Reflux in Ethanol (B145695) | 1-(3-Bromobenzyl)-3,5-dimethyl-1H-pyrazole |
| This compound | Ethyl Acetoacetate | Reflux in Acetic Acid | 1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5(4H)-one |
| This compound | Dibenzoylmethane | Reflux in Ethanol | 1-(3-Bromobenzyl)-3,5-diphenyl-1H-pyrazole |
Phthalazines are bicyclic aromatic heterocycles containing a pyridazine (B1198779) ring fused to a benzene (B151609) ring. This scaffold is present in various compounds with significant biological activities. jocpr.comlongdom.org A common synthetic route to phthalazinone derivatives involves the reaction of a hydrazine with phthalic anhydride (B1165640) or its derivatives. longdom.org
This compound can be reacted with phthalic anhydride in a solvent like acetic acid. The reaction proceeds through the formation of an initial acyl hydrazide intermediate, which subsequently undergoes intramolecular cyclization and dehydration to form the 2-(3-bromobenzyl)phthalazin-1(2H)-one. longdom.org This phthalazinone core can be further modified, for example, by converting the carbonyl group into a chloro-substituent using reagents like phosphorus oxychloride, creating a reactive site for nucleophilic substitution. nih.govmdpi.com
Table 2: Synthesis of Phthalazine (B143731) Architectures from this compound
| Reactant A | Reactant B | Typical Conditions | Product |
|---|---|---|---|
| This compound | Phthalic Anhydride | Reflux in Acetic Acid | 2-(3-Bromobenzyl)phthalazin-1(2H)-one |
| This compound | 2-Formylbenzoic Acid | Reflux in Ethanol | 1-(3-Bromobenzyl)-1,2-dihydrophthalazine |
The initial reaction of this compound with various aldehydes and ketones yields stable intermediates known as hydrazones. researchgate.netuobaghdad.edu.iq These 3-bromobenzylhydrazones are versatile precursors for a multitude of other heterocyclic systems through cyclization reactions. researchgate.net
For instance, the reaction of a 3-bromobenzylhydrazone with a compound containing a suitable leaving group can lead to the formation of five- or six-membered rings. The specific heterocycle formed depends on the nature of the cyclizing agent. The synthesis of these hydrazones is typically a straightforward condensation reaction, often catalyzed by a few drops of acid. researchgate.net
Table 3: Formation of Hydrazone Intermediates
| Reactant A | Reactant B (Aldehyde/Ketone) | Typical Conditions | Product (Hydrazone) |
|---|---|---|---|
| This compound | Acetone | Ethanol, Acetic Acid (cat.), rt | Propan-2-one 2-(3-bromobenzyl)hydrazone |
| This compound | Benzaldehyde (B42025) | Ethanol, Reflux | Benzaldehyde 2-(3-bromobenzyl)hydrazone |
| This compound | Cyclohexanone | Methanol, rt | Cyclohexanone 2-(3-bromobenzyl)hydrazone |
Formation of Phthalazine Architectures
Preparation of Substituted Arylalkylamines and Derivatives
Beyond heterocycle synthesis, this compound is a useful starting material for preparing various types of amines and related compounds.
While the direct alkylation of amines can be challenging due to overalkylation, specific synthetic routes can be designed to produce secondary amines from hydrazine precursors. nih.gov A common strategy involves the reduction of a hydrazone. First, this compound is condensed with an aldehyde or ketone to form the corresponding hydrazone.
Subsequent reduction of this hydrazone intermediate, typically via catalytic hydrogenation (e.g., H₂/Pd-C) or with a chemical reducing agent, cleaves the N-N bond to furnish two primary amines. However, to form a secondary amine, a milder reduction of the C=N bond is first performed to yield a substituted hydrazine, followed by reductive cleavage of the N-N bond. A more direct, though less common, approach involves the deaminative coupling of primary amines, a reaction catalyzed by specific metal complexes like ruthenium. marquette.edu A plausible route starting from this compound would be the reduction of the corresponding hydrazone to a 1,2-disubstituted hydrazine, followed by cleavage of the N-N bond.
Table 4: Plausible Synthesis of Secondary Amines
| Starting Material | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Benzaldehyde 2-(3-bromobenzyl)hydrazone | 1. NaBH₄ 2. Samarium(II) Iodide or H₂/Raney Nickel | 1. Methanol, rt 2. THF, Reflux | N-Benzyl-1-(3-bromophenyl)methanamine |
| Acetone 2-(3-bromobenzyl)hydrazone | 1. NaBH(OAc)₃ 2. H₂/Pd-C | 1. Dichloroethane 2. High Pressure, Heat | N-Isopropyl-1-(3-bromophenyl)methanamine |
Aldimines are compounds containing a carbon-nitrogen double bond, where the nitrogen is connected to an alkyl or aryl group, but not hydrogen. nih.gov When a hydrazine, such as this compound, reacts with an aldehyde, the resulting product is technically a hydrazone (R-CH=N-NHR'). researchgate.netmdpi.com These hydrazones are structurally analogous to aldimines and are key intermediates in their own right.
The synthesis is a direct condensation between this compound and an aromatic aldehyde. researchgate.net The reaction is typically high-yielding and can often be performed under mild conditions, sometimes in greener solvents like ethyl lactate. rsc.orggoogle.com The resulting aryl-hydrazones, which feature the (3-bromobenzyl)amino group, are valuable for further synthetic elaborations or for their potential biological activities.
Table 5: Synthesis of Aryl-Hydrazones (Aldimine Analogues)
| Reactant A | Reactant B (Aromatic Aldehyde) | Typical Conditions | Product |
|---|---|---|---|
| This compound | 4-Chlorobenzaldehyde | Ethanol, Reflux | 4-Chlorobenzaldehyde 2-(3-bromobenzyl)hydrazone |
| This compound | 4-Methoxybenzaldehyde | Methanol, rt, cat. Acetic Acid | 4-Methoxybenzaldehyde 2-(3-bromobenzyl)hydrazone |
| This compound | 2-Naphthaldehyde | Ethyl Lactate/Water, rt | 2-Naphthaldehyde 2-(3-bromobenzyl)hydrazone |
Compound Index
Spectroscopic and Structural Elucidation of 3 Bromobenzylhydrazine and Its Derivatives
Vibrational Spectroscopy for Bond Characterization (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in characterizing the chemical bonds within 3-Bromobenzylhydrazine.
FT-IR Spectroscopy: The infrared spectrum of benzylhydrazine (B1204620) derivatives typically exhibits characteristic absorption bands. For instance, N-H stretching vibrations are observed in the region of 3300 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually appear between 1610-1400 cm⁻¹. tum.de Out-of-plane C-H bending vibrations are also prominent and can help determine the substitution pattern on the benzene (B151609) ring. tum.de In monosubstituted benzenes, a strong band around 750 cm⁻¹ is characteristic. tum.de For a related compound, (3-(benzyloxy)benzyl)hydrazine (B1603789) hydrochloride, N-H stretching is noted around 3300 cm⁻¹, and a C=N stretching vibration appears at 1600 cm⁻¹.
FT-Raman Spectroscopy: Complementing FT-IR, FT-Raman spectroscopy provides insights into the vibrational modes of the molecule. Based on theoretical studies of related benzylhydrazine compounds, the Raman spectra would show modes corresponding to the phenyl ring and the hydrazine (B178648) moiety. researchgate.net The analysis of vibrational spectra of similar organic molecules is often supported by density functional theory (DFT) calculations to assign the observed vibrational modes accurately. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | ~3300 | |
| Aromatic C-H Stretch | 3000-3100 | |
| Aliphatic C-H Stretch | 2800-3000 | |
| Aromatic C=C Stretch | 1400-1610 | tum.de |
| C-N Stretch | 1000-1250 | |
| C-Br Stretch | 500-600 | |
| Out-of-plane C-H Bend | 700-900 | tum.de |
Nuclear Magnetic Resonance Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a benzylhydrazine derivative, the aromatic protons typically resonate in the downfield region, generally between δ 7-8 ppm. oregonstate.educhemistrysteps.com The chemical shifts and splitting patterns of these protons are influenced by the position of the bromine atom on the benzene ring. The benzylic protons (CH₂) attached to the hydrazine group usually appear as a singlet or a multiplet in the range of δ 4-5 ppm. orgsyn.org The protons of the hydrazine group (NH and NH₂) can exhibit broad signals due to quadrupole effects and chemical exchange, often appearing in a wide range of the spectrum. For 4-bromobenzylhydrazine (B1284536), the aromatic protons appear as a multiplet, and the benzylic and hydrazine protons are also observed. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For a compound like 3-bromobenzylamine (B82478) hydrochloride, which is structurally similar, distinct signals for the aromatic carbons are observed in the range of δ 120-145 ppm. chemicalbook.com The carbon bearing the bromine atom will have a characteristic chemical shift. The benzylic carbon (CH₂) typically resonates around δ 40-50 ppm. chemicalbook.com Due to the low natural abundance of ¹³C and potential peak overlapping, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups. libretexts.org
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons. COSY spectra would reveal correlations between neighboring protons, aiding in the assignment of the aromatic spin system. HSQC spectra correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
| Proton Type | Typical ¹H Chemical Shift (ppm) | Carbon Type | Typical ¹³C Chemical Shift (ppm) | Reference |
| Aromatic (Ar-H) | 7.0 - 8.0 | Aromatic (Ar-C) | 120 - 145 | oregonstate.educhemistrysteps.comchemicalbook.com |
| Benzylic (Ar-CH₂-N) | 4.0 - 5.0 | Benzylic (Ar-CH₂-N) | 40 - 50 | orgsyn.orgchemicalbook.com |
| Hydrazine (NH, NH₂) | Broad, variable |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization.
Electron Ionization Mass Spectrometry (EI-MS) of benzylhydrazine and its derivatives typically shows a detectable molecular ion peak (M⁺), which confirms the molecular weight of the compound. nih.gov The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.
The fragmentation of benzylhydrazine derivatives often proceeds through characteristic pathways. libretexts.orgmsu.edu A common fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable benzyl (B1604629) or substituted benzyl cation. For benzylhydrazine, the base peak is often observed at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), formed by rearrangement of the benzyl cation. nih.gov Loss of the hydrazine moiety (NH₂NH) is another possible fragmentation pathway. libretexts.org In the case of this compound, fragments corresponding to the bromobenzyl cation and subsequent loss of bromine would be expected.
| Ion | m/z (relative intensity) | Proposed Structure | Reference |
| [C₇H₇Br¹N₂]⁺ | 200/202 | Molecular Ion | |
| [C₇H₆Br¹]⁺ | 169/171 | Bromotropylium ion | |
| [C₇H₇]⁺ | 91 | Tropylium ion (from loss of Br and rearrangement) | nih.gov |
| [C₆H₅]⁺ | 77 | Phenyl cation | nih.gov |
Electronic Spectroscopy for Conjugation and Chromophore Analysis (UV-Vis)
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is used to analyze the chromophoric system of this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. msu.edu
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring. researchgate.net Aromatic compounds typically exhibit strong absorption bands in the UV region. acs.org The presence of the bromine atom and the benzylhydrazine group as substituents on the benzene ring will influence the position (λ_max) and intensity (ε) of these absorption bands. researchgate.net
The introduction of a bromine atom, an auxochrome, can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. researchgate.net The hydrazine group can also act as an auxochrome. units.it The electronic transitions are typically π → π* transitions within the aromatic ring. units.it The solvent used for the analysis can also affect the spectrum, particularly for polar molecules. sci-hub.se
Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic transitions and help in the interpretation of the experimental UV-Vis spectrum. researchgate.net For related benzylhydrazine derivatives, theoretical studies have shown that the main electronic transitions involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
| Transition Type | Expected λ_max (nm) | Chromophore | Reference |
| π → π | 200 - 280 | Substituted Benzene Ring | units.it |
| n → π | > 280 (weak) | Hydrazine Moiety | units.it |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the crystal lattice of this compound. wikipedia.org
For a successful X-ray crystallographic analysis, a single crystal of high quality is required. nih.gov The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. youtube.com The diffraction data allows for the determination of the unit cell dimensions and the space group of the crystal. wikipedia.org Subsequent data processing and structure refinement lead to a detailed model of the electron density, from which the atomic positions can be determined. nih.gov
| Parameter | Description | Significance | Reference |
| Unit Cell Dimensions | a, b, c, α, β, γ | Defines the repeating unit of the crystal lattice. | nih.gov |
| Space Group | Describes the symmetry of the crystal. | wikipedia.org | |
| Bond Lengths | Provides precise distances between bonded atoms. | wikipedia.org | |
| Bond Angles | Defines the angles between adjacent bonds. | wikipedia.org | |
| Torsion Angles | Describes the conformation of the molecule. | ||
| Hydrogen Bonding | Identifies intermolecular interactions that stabilize the crystal structure. |
Advanced Thermal Analysis Techniques for Material Science Implications
Advanced thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase behavior of this compound, providing insights into its material properties.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the decomposition temperature and to study the thermal stability of the compound. The TGA curve for a benzylhydrazine derivative would show one or more steps corresponding to the loss of different parts of the molecule upon heating. researchgate.net The temperature at which significant mass loss begins indicates the onset of decomposition.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify phase transitions, such as melting and crystallization. The DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. The enthalpy of fusion can also be determined from the area of the melting peak.
The thermal properties of this compound are important for its handling, storage, and potential applications in materials science. For example, knowledge of its thermal stability is crucial for processes that involve heating the compound.
| Technique | Information Obtained | Relevance | Reference |
| Thermogravimetric Analysis (TGA) | Decomposition temperature, thermal stability, mass loss steps. | Understanding the material's stability at elevated temperatures. | researchgate.net |
| Differential Scanning Calorimetry (DSC) | Melting point, crystallization temperature, enthalpy of transitions. | Characterizing phase behavior and purity. |
Theoretical and Computational Studies on 3 Bromobenzylhydrazine
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. nih.govuc.edunih.gov By modeling the electron density, DFT can predict a wide array of chemical properties for 3-bromobenzylhydrazine, from its molecular geometry to its reactivity and spectroscopic signatures.
The reactivity of a molecule is fundamentally governed by its electronic structure. DFT calculations are instrumental in elucidating this by mapping the distribution of electrons and identifying regions susceptible to chemical attack. Key to this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting sites susceptible to nucleophilic attack. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. researchgate.net
For this compound, the nitrogen atoms of the hydrazine (B178648) moiety, with their lone pairs of electrons, are expected to be significant contributors to the HOMO, making them primary sites for nucleophilic behavior. The aromatic ring and the C-Br bond influence the electronic distribution across the molecule.
Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) surface. The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for understanding intermolecular interactions and predicting reaction sites.
While specific DFT studies exclusively on this compound are not prevalent in the reviewed literature, the table below illustrates typical quantum chemical descriptors that would be calculated for such a molecule, based on findings for similar aromatic and bromo-substituted compounds. irjweb.commdpi.com
Table 1: Illustrative DFT-Calculated Molecular Properties This table presents hypothetical, yet representative, data for this compound to demonstrate the output of DFT calculations. The values are based on typical results for analogous molecules.
| Parameter | Description | Hypothetical Value | Implication |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.3 eV | Reflects chemical reactivity and kinetic stability |
| Chemical Potential (µ) | Tendency of electrons to escape from the system | -3.85 eV | Measures the "escaping tendency" of electrons |
| Chemical Hardness (η) | Resistance to change in electron configuration | 2.65 eV | A higher value indicates greater stability |
| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 2.79 eV | Quantifies the energy lowering upon electron acceptance |
DFT calculations are crucial for mapping the potential energy surface of a chemical reaction. This allows chemists to understand the feasibility and mechanism of a reaction by calculating the energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net The difference in energy between the reactants and the transition state determines the activation energy, which is the primary barrier to a reaction.
For reactions involving this compound, such as its condensation with carbonyl compounds or its use in forming heterocyclic rings, DFT can be used to:
Determine whether a proposed reaction is thermodynamically favorable by comparing the free energies of reactants and products. stackexchange.com
Identify the structure of the transition state, providing a snapshot of the bond-forming and bond-breaking processes.
Calculate the activation energy to predict the reaction rate.
Explore competing reaction pathways to understand and predict product selectivity.
This information is vital for optimizing reaction conditions, such as temperature and catalyst choice, to favor the desired product.
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. nih.gov Time-dependent DFT (TD-DFT) is particularly effective for predicting electronic absorption spectra (UV-Vis). Calculations can also predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.
By simulating the spectra of this compound, researchers can:
Assign specific vibrational modes to peaks observed in an experimental IR spectrum.
Predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to electronic transitions, often from the HOMO to the LUMO. nih.gov
Correlate calculated NMR chemical shifts with experimental values to aid in structural elucidation, especially for complex molecules. csic.es
A strong correlation between calculated and experimental spectra provides high confidence in both the structural assignment of the molecule and the accuracy of the computational model used.
Analysis of Reaction Energetics and Transition States
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. mdpi.comfrontiersin.org This is essential for understanding the flexibility of this compound and its interactions in a solution.
MD simulations are used to explore the conformational landscape of a molecule. nih.gov For this compound, rotation around the C-C and C-N single bonds allows the molecule to adopt various shapes, or conformers. MD simulations can identify the most stable conformers and the energy barriers between them, which is crucial as the molecule's shape can significantly impact its reactivity. nih.gov
Furthermore, MD is a powerful tool for studying intermolecular interactions. chemrxiv.org By simulating this compound in a solvent box (e.g., water or ethanol), researchers can observe how solvent molecules arrange themselves around the solute and how hydrogen bonds or other non-covalent interactions are formed. These interactions can stabilize certain conformers and influence reaction pathways. nih.gov
Application in Artificial Intelligence-Driven Retrosynthetic Analysis
The core of modern AI retrosynthesis tools is a machine learning model trained to predict the reactants that could form a given product. kyoto-u.ac.jp The ReTReK platform, for instance, employs a Graph Convolutional Network (GCN) as its predictive model. acs.orgnih.gov
Table 2: Components of an AI-Driven Retrosynthesis Model (ReTReK Example)
| Component | Description | Reference |
|---|---|---|
| Prediction Model | A Graph Convolutional Network (GCN) is used, which treats molecules as graphs to learn complex chemical patterns. | acs.orgnih.gov |
| Training Data | The model is trained on a massive dataset, such as the ~50 million reactions from the Reaxys database. | acs.orgnih.gov |
| Knowledge Extraction | The model learns to recognize generalized chemical reactions, represented as "reaction templates." | acs.orgkyoto-u.ac.jp |
| Search Algorithm | A Monte Carlo Tree Search (MCTS) algorithm explores the vast number of possible synthetic routes, guided by the GCN's predictions. | acs.orgkyoto-u.ac.jp |
Integration of Retrosynthesis Knowledge in Computational Planning
The planning of a synthetic route for a target molecule like this compound has been significantly enhanced by the advent of Computer-Aided Synthesis Planning (CASP) tools. chemrxiv.orgchemrxiv.org Initially, many of these tools operated on purely data-driven or rule-based principles. researchgate.net Data-driven approaches automatically extract reaction patterns from vast chemical databases, while rule-based systems use manually encoded chemical transformations. gwern.net However, a modern and more effective approach involves the integration of expert "retrosynthesis knowledge" into computational algorithms to more closely mimic the logic and intuition of a human chemist. gwern.netacs.org This hybrid strategy combines the raw computational power of AI with the nuanced understanding of organic chemistry, leading to more practical and efficient synthetic plans. gwern.net
Retrosynthesis, a technique first formalized by E.J. Corey, involves the deconstruction of a target molecule into simpler, commercially available precursors through a series of logical "disconnections". synthiaonline.comacs.org The integration of this knowledge into computational platforms allows for a more strategic exploration of the vast chemical reaction space. mit.edu Instead of indiscriminately proposing all possible bond-breaking scenarios, the software can prioritize disconnections based on established chemical principles and strategic goals.
For a molecule such as this compound, a computational tool augmented with retrosynthesis knowledge would identify the most labile bonds and strategic fragments. The primary disconnection points are typically at functional groups, as these transformations are well-documented in chemical literature. synthiaonline.com The key bond for disconnection in this compound is the C-N bond between the benzyl (B1604629) ring and the hydrazine moiety. This is a logical choice as it breaks the molecule into two simpler and readily available or easily synthesizable fragments.
Below is a table illustrating the primary retrosynthetic disconnection for this compound and the resulting precursors a computational model would consider.
| Target Molecule | Disconnection Bond | Synthons | Synthetic Equivalents |
| This compound | Benzyl C-N | 3-Bromobenzyl cation and Hydrazinyl anion | 3-Bromobenzyl halide (e.g., bromide or chloride) and Hydrazine |
| This compound | N-N | 3-Bromobenzylamide anion and an electrophilic amine | 3-Bromobenzylamine (B82478) and a suitable aminating agent (e.g., chloramine) |
Modern CASP software goes beyond simple disconnections by evaluating and scoring potential synthetic routes based on various criteria derived from expert knowledge. acs.orgpreprints.org These can include reaction feasibility, estimated yield, cost of starting materials, step count, and adherence to green chemistry principles. mit.edursc.org For instance, a proposed route for this compound involving the direct alkylation of hydrazine with 3-bromobenzyl bromide would be evaluated for potential side reactions, such as over-alkylation, and the computational model might suggest specific reaction conditions or protecting group strategies to mitigate these issues.
The table below provides a hypothetical comparison of synthetic routes for this compound as might be generated by different computational planning models.
| Planning Strategy | Proposed Key Step | Estimated Route Length | Predicted Yield | Key Considerations |
| Purely Data-Driven | Reductive amination of 3-bromobenzaldehyde (B42254) with hydrazine | 2 steps | Moderate | May not account for the high reactivity and potential for over-reduction or side-product formation without specific constraints. |
| Rule-Based System | Nucleophilic substitution of 3-bromobenzyl bromide with hydrazine | 1 step | Variable | The system's rules would recognize the potential for di- and tri-alkylation of hydrazine, flagging it as a low-selectivity reaction without a large excess of hydrazine. |
| Knowledge-Integrated AI | Nucleophilic substitution of 3-bromobenzyl bromide with a protected hydrazine (e.g., tert-butyl carbazate) followed by deprotection. | 2-3 steps | High | The AI, guided by expert rules, identifies the selectivity problem with hydrazine and proposes a protecting group strategy to ensure mono-alkylation, leading to a more reliable and higher-yielding synthesis. synthiaonline.com |
Ultimately, the integration of retrosynthesis knowledge transforms computational planners from simple reaction predictors into sophisticated strategic partners for chemists. chemrxiv.org By embedding the principles of chemical logic, reaction mechanisms, and strategic planning, these tools can propose synthetic routes for molecules like this compound that are not only theoretically possible but also practical, efficient, and robust. chemrxiv.org This synergy between human expertise and artificial intelligence continues to accelerate the development of new synthetic methodologies. mdpi.com
Emerging Research Avenues and Future Perspectives for 3 Bromobenzylhydrazine Chemistry
Development of Novel Catalytic Systems for 3-Bromobenzylhydrazine Transformations
The reactivity of this compound can be selectively targeted at either the bromo-substituted phenyl ring or the hydrazine (B178648) functional group through the development of novel catalytic systems. The presence of the bromine atom opens the door to a plethora of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. For instance, Suzuki-Miyaura coupling could be employed to introduce new carbon-carbon bonds, while Buchwald-Hartwig amination could be used to form carbon-nitrogen bonds, thereby expanding the molecular complexity and diversity of derivatives accessible from this starting material.
Furthermore, the hydrazine moiety itself is amenable to a variety of catalytic transformations. Catalytic hydrogenation could selectively reduce the hydrazine to the corresponding amine, or it could be utilized in the formation of hydrazones and subsequent cyclization reactions. The development of chemoselective catalysts that can differentiate between the various reactive sites on the this compound molecule will be a key area of future research, enabling more efficient and controlled synthetic pathways.
| Catalytic Transformation | Potential Reagent/Catalyst | Resulting Functional Group | Potential Application |
| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst | Aryl-substituted benzylhydrazine (B1204620) | Synthesis of biaryl compounds |
| Buchwald-Hartwig Amination | Amine / Pd catalyst | Amino-substituted benzylhydrazine | Introduction of nitrogen-containing moieties |
| Heck Coupling | Alkene / Pd catalyst | Alkenyl-substituted benzylhydrazine | Formation of C-C double bonds |
| Sonogashira Coupling | Alkyne / Pd/Cu catalyst | Alkynyl-substituted benzylhydrazine | Synthesis of conjugated systems |
| Catalytic Hydrogenation | H2 / Metal catalyst (e.g., Pd/C) | 3-Bromobenzylamine (B82478) | Precursor for other functional groups |
Exploration of Advanced Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)
The adoption of advanced synthetic methodologies such as flow chemistry and electrochemistry offers significant advantages for the transformation of this compound. Flow chemistry, with its precise control over reaction parameters like temperature, pressure, and reaction time, can enhance the safety and efficiency of reactions involving this potentially hazardous hydrazine derivative. tarosdiscovery.comeuropa.eu The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, which is particularly beneficial for highly exothermic or rapid reactions. europa.eu This methodology is well-suited for the production of specialized products and can reduce reliance on external suppliers by enabling local and on-demand synthesis. tarosdiscovery.com
Electrochemistry provides an alternative and often more sustainable approach to organic synthesis, obviating the need for stoichiometric chemical oxidants or reductants. Electrochemical methods could be developed for the selective transformation of the bromo or hydrazine functionalities of this compound. For example, cathodic reduction could be employed for the debromination or the cleavage of the N-N bond, while anodic oxidation could facilitate cyclization reactions or the formation of new bonds. A notable example of an advanced methodology is the use of a plasma-microdroplet fusion platform for the catalyst-free N-alkylation of amines, a technique that has been demonstrated with related compounds like 4-bromobenzylhydrazine (B1284536). researchgate.net This method utilizes energetic collisions and reactive oxygen species to drive the reaction, showcasing the potential of innovative physical-organic approaches. researchgate.net
| Methodology | Key Advantages | Potential Application for this compound |
| Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability, automation. tarosdiscovery.comeuropa.euvapourtec.com | Safer handling of potentially energetic reactions, precise control over product formation, and potential for in-line purification. scitube.io |
| Electrochemistry | Avoidance of chemical redox agents, high selectivity, mild reaction conditions. | Selective reduction of the C-Br bond, oxidative cyclization to form heterocycles, or controlled N-N bond cleavage. |
| Photochemistry | Access to unique reactive intermediates, high spatial and temporal control. vapourtec.com | Photo-induced cyclization reactions or functionalization of the aromatic ring. |
| Plasma-Microdroplet Fusion | Catalyst-free reactions, rapid reaction times, unique reaction pathways. researchgate.netresearchgate.net | N-alkylation or other radical-mediated transformations of the hydrazine moiety. |
Diversification of Heterocyclic Synthesis Utilizing this compound Precursors
This compound is an excellent precursor for the synthesis of a wide variety of heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and materials science. msu.eduresearchgate.net The hydrazine functionality can readily react with dicarbonyl compounds or their equivalents to form five- and six-membered rings such as pyrazoles, pyridazines, and their derivatives. For instance, the reaction of this compound with a 1,3-dicarbonyl compound would yield a 1-(3-bromobenzyl)-pyrazole.
The presence of the bromo-substituent on the benzyl (B1604629) group provides a handle for further functionalization of the resulting heterocycle through cross-coupling reactions, allowing for the generation of diverse chemical libraries. Furthermore, intramolecular cyclization strategies can be envisioned. For example, after acylation of the terminal nitrogen of the hydrazine, an intramolecular Friedel-Crafts type reaction could lead to the formation of fused heterocyclic systems. The use of benzylhydrazines in the synthesis of phthalazine (B143731) rings has been reported, highlighting the utility of this class of compounds in constructing complex heterocyclic frameworks. acs.orgnih.gov
| Heterocyclic Ring System | Potential Co-reactant | General Synthetic Strategy |
| Pyrazole (B372694) | 1,3-Diketone | Condensation reaction |
| Pyridazine (B1198779) | 1,4-Dicarbonyl compound | Condensation reaction |
| 1,2,4-Triazole | Formic acid or derivative | Cyclocondensation |
| Indazole | Intramolecular cyclization | N-Arylation followed by cyclization |
| Phthalazine | Phthalic anhydride (B1165640) derivative | Condensation and cyclization |
Interdisciplinary Research Integrating Computational and Experimental Approaches
Q & A
Q. What are the standard synthetic routes for preparing 3-bromobenzylhydrazine, and what analytical methods validate its purity?
this compound is typically synthesized via condensation of 3-bromobenzaldehyde with hydrazine hydrate under reflux conditions. Key steps include:
Q. How should researchers handle stability and storage challenges for this compound?
- Stability : The compound is sensitive to moisture and light. Store in amber vials under nitrogen at 4°C to prevent decomposition .
- Decomposition indicators : Discoloration (yellowing) or reduced melting point suggest degradation. Re-crystallize before use .
- Safety : Use fume hoods during synthesis due to hydrazine’s toxicity. Waste must be neutralized with dilute HCl before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for hydrazine derivatives like this compound?
Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., hydrazine-hydrazone equilibrium) or solvent effects. Mitigation strategies:
- Variable-temperature NMR : Track dynamic equilibria in DMSO-d6 or CDCl3 .
- X-ray crystallography : Resolve ambiguity by determining the solid-state structure (e.g., as done for bis(3-bromobenzylidene)hydrazine, which revealed planar geometry and H-bonding interactions) .
- Computational modeling : Compare experimental IR peaks with DFT-calculated vibrational modes .
Q. What methodologies optimize regioselectivity in reactions involving this compound?
The bromine substituent directs electrophilic substitution to the para position, but steric effects can alter outcomes. Strategies include:
- Protection/deprotection : Temporarily block reactive sites using acetyl or tert-butyl groups .
- Catalytic systems : Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions, leveraging the bromine as a directing group .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the hydrazine group .
Q. How do intermolecular interactions influence the crystal packing of this compound derivatives?
In bis(3-bromobenzylidene)hydrazine, H···H and π-π stacking interactions stabilize 2D sheet structures. To study this:
- Single-crystal XRD : Analyze metrics like dihedral angles and hydrogen-bond distances (e.g., C–H···N contacts at 2.8–3.0 Å) .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., 12% H···H, 8% Br···H) .
- Thermogravimetry (TGA) : Correlate thermal stability with packing density .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
